sodium;2-phenylethenesulfonate
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Overview
Description
The compound with the identifier “sodium;2-phenylethenesulfonate” is known as Argatroban. It is a small molecule anticoagulant and direct thrombin inhibitor. Argatroban is prominently used in research focused on its role as a direct thrombin inhibitor, making it valuable in studies aimed at understanding the regulation of coagulation pathways and thrombin’s role in clot formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Argatroban is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds. The synthetic route typically involves the protection and deprotection of functional groups, peptide bond formation, and purification steps to obtain the final product with high purity .
Industrial Production Methods
Industrial production of Argatroban involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Argatroban undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving Argatroban include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Argatroban, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Argatroban has a wide range of scientific research applications, including:
Mechanism of Action
Argatroban exerts its effects by directly inhibiting thrombin, an enzyme involved in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the risk of clot formation and is particularly useful in conditions where excessive clotting is a concern .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Argatroban include:
Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.
Hirudin: A naturally occurring peptide with potent thrombin inhibitory activity.
Uniqueness of Argatroban
Argatroban is unique due to its specific binding to thrombin and its ability to inhibit thrombin activity without requiring activation by other enzymes. This makes it a valuable tool in both research and clinical settings for managing thrombotic disorders .
Properties
IUPAC Name |
sodium;2-phenylethenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCGMVDMOKPCSQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.